ChemR23-IN-2

GPCR Antagonism Autoimmune Research Inflammation

Many ChemR23 antagonists lack oral bioavailability and species cross-reactivity, limiting preclinical translation to disease-relevant models. ChemR23-IN-2 (CAS 2465086-50-2) was structurally optimized to directly address these gaps. • Human ChemR23 IC50 = 3.2 nM - robust receptor blockade at low concentrations with minimized solvent artifacts • Orally bioavailable; confirmed pharmacodynamic effect (pDC internalization) in cynomolgus monkeys enables translatable in vivo efficacy studies • 2-Aminobenzoxazole scaffold with carboxyl at the 4-position and 1,2,4-oxadiazol-5-one group - key SAR benchmark for next-generation inhibitor design Supplied as ≥98% pure solid. Ideal for autoimmune disease models (SLE, psoriasis) requiring physiologically relevant oral dosing proof-of-concept.

Molecular Formula C29H26N4O5
Molecular Weight 510.5 g/mol
Cat. No. B15143376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemR23-IN-2
Molecular FormulaC29H26N4O5
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O
InChIInChI=1S/C29H26N4O5/c1-16-6-13-21(26-31-29(36)38-32-26)23(14-16)20-11-9-19(10-12-20)17(2)33(15-18-7-8-18)28-30-25-22(27(34)35)4-3-5-24(25)37-28/h3-6,9-14,17-18H,7-8,15H2,1-2H3,(H,34,35)(H,31,32,36)/t17-/m1/s1
InChIKeyFWMIYMSIZWIVNI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ChemR23-IN-2: Potent and Orally Active ChemR23 Inhibitor


ChemR23-IN-2 is a synthetic small-molecule inhibitor belonging to the 2-aminobenzoxazole class, acting as a potent antagonist of the Chemerin Receptor 23 (ChemR23, also known as CMKLR1). With a molecular weight of 510.54 g/mol and the chemical formula C29H26N4O5, this compound is a high-purity (typically >98%) research tool . It is designed for in vitro and in vivo studies exploring the role of ChemR23 signaling in plasmacytoid dendritic cell (pDC) migration, type I interferon production, and related pathways in autoimmune conditions such as systemic lupus erythematosus and psoriasis [1].

1
ChemR23 signaling pathway inhibition study fit
Supports pDC and type I interferon pathway research
2
Oral in vivo proof-of-concept model fit
Reported target engagement in primate research model
3
2-aminobenzoxazole SAR benchmark selection
Medicinal chemistry reference for structure-activity studies

ChemR23-IN-2: Advantage Over Broad-Spectrum Inhibitors


The ChemR23 (CMKLR1) antagonist landscape is not homogeneous; significant differences in potency, species cross-reactivity, and oral bioavailability exist among tool compounds. For instance, early-generation inhibitors like ChemR23-IN-1 exhibit markedly lower potency for the mouse receptor (IC50 = 100 nM) compared to human (IC50 = 38 nM), limiting their utility in rodent disease models . Furthermore, many ChemR23 antagonists lack validated oral bioavailability in higher species, a critical factor for preclinical proof-of-concept studies. ChemR23-IN-2 (compound 38a) was specifically optimized to overcome these limitations through structural modifications that enhance both in vitro potency and in vivo pharmacokinetic parameters, including the strategic incorporation of a carboxyl group at the 4-position of the benzoxazole ring to improve oral exposure in cynomolgus monkeys [1]. A simple functional substitution based on target name alone ignores these critical, application-defining differences.

Property
This Compound
Earlier Analog Risk
Human ChemR23 potency context
Reported higher potency profile
Early-generation inhibitors may not achieve comparable receptor blockade at low concentrations
Species cross-reactivity profile
Primate model target engagement confirmed
Mouse receptor potency may differ significantly; rodent model response may not transfer directly
Oral bioavailability context
Validated in primate research model
Many earlier antagonists lack published oral exposure data in higher species

ChemR23-IN-2: Key Differentiation Evidence


Comparative Human ChemR23 Potency

ChemR23-IN-2 demonstrates a >10-fold improvement in inhibitory potency against human ChemR23 compared to the widely used early-generation analog, ChemR23-IN-1. In a chemerin-induced calcium signaling assay using the human plasmacytoid dendritic cell line CAL-1, ChemR23-IN-2 exhibits an IC50 of 3.2 nM, whereas ChemR23-IN-1 has a reported IC50 of 38 nM under comparable conditions [1]. This quantitative difference is critical for experimental designs requiring maximal receptor blockade at low compound concentrations.

Human ChemR23 Potency
Head-to-head
IC50 3.2 nM vs. 38 nM
CAL-1 cells, chemerin-induced calcium flux
Supports low-concentration receptor blockade in human pDC assays
Reported 11.9-fold difference under comparable conditions
GPCR Antagonism Autoimmune Research Inflammation

Species-Dependent Activity in Rodents

A major limitation of some ChemR23 inhibitors is species-dependent potency, particularly against the mouse receptor. ChemR23-IN-1, for example, shows a significant drop in potency against mouse ChemR23 (IC50 = 100 nM) compared to human (IC50 = 38 nM) . While direct comparative data for ChemR23-IN-2 on mouse ChemR23 is not explicitly published in primary literature, the original research emphasizes that a key driver for the optimization program was the observed difference in ChemR23 response between rodents and non-rodents with previous inhibitors [1]. This implies that ChemR23-IN-2 was specifically selected and profiled to address this species gap, although its exact mouse potency remains a class-level inference.

Mouse Receptor Activity
Class-level inference
Not explicitly reported
Comparator: ChemR23-IN-1 mouse IC50 = 100 nM
Species cross-reactivity requires study-specific verification
Optimization program targeted species gap; direct confirmation advised
In Vivo Pharmacology Mouse Models Autoimmunity

Oral Bioavailability & Target Engagement in Primates

ChemR23-IN-2 (Compound 38a) is not merely a potent in vitro inhibitor; it has validated oral bioavailability and target engagement in a non-human primate model. Oral administration of the compound to cynomolgus monkeys resulted in the confirmed internalization of ChemR23 on pDCs, a direct pharmacodynamic marker of target engagement [1]. This is a significant differentiator from many earlier ChemR23 antagonists for which such in vivo PK/PD data in higher species are lacking. The paper identifies a carboxyl group at the 4-position of the benzoxazole ring as a key structural feature responsible for improved oral bioavailability [1].

Primate Oral Target Engagement
Method context
Confirmed pDC ChemR23 internalization
Cynomolgus monkey, oral administration
Supports in vivo pharmacodynamic model interpretation
Key differentiator: most early inhibitors lack published higher-species PK/PD data
Oral Bioavailability In Vivo PD Primate Models

1,2,4-Oxadiazol-5-one Structural Modification

The evolution from earlier 2-aminobenzoxazole analogs to ChemR23-IN-2 involved a key structural modification: replacing a tetrazole group with a 1,2,4-oxadiazol-5-one moiety. This change was specifically implemented to improve both bioactivity and pharmacokinetic parameters [1]. This SAR information is valuable for medicinal chemists seeking to understand the molecular determinants of ChemR23 inhibition or to design novel probes.

Structural Modification SAR
Class-level inference
Tetrazole → 1,2,4-oxadiazol-5-one
Reported improvement in bioactivity and PK
Provides medicinal chemistry reference for chemotype optimization
Qualitative SAR insight from lead optimization program
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

ChemR23-IN-2: Preclinical Application Scenarios


In Vitro Functional Assays in Human pDC Cells

ChemR23-IN-2 is an optimal tool for investigating ChemR23-mediated signaling pathways in human CAL-1 cells. Its high potency (IC50 = 3.2 nM) ensures robust receptor blockade at low concentrations, minimizing solvent-induced artifacts [1]. This application is ideal for dissecting chemerin-induced calcium flux, chemotaxis, and downstream inflammatory mediator production.

In Vivo Proof-of-Concept in Primates

For research programs targeting autoimmune diseases like systemic lupus erythematosus or psoriasis, ChemR23-IN-2 offers a significant advantage due to its demonstrated oral bioavailability and pharmacodynamic effect (pDC internalization) in cynomolgus monkeys [1]. This allows for the execution of robust, physiologically relevant efficacy studies that are more translatable than rodent-only experiments.

Medicinal Chemistry SAR and Benchmarking

As the product of a deliberate optimization campaign, ChemR23-IN-2 serves as a key benchmark for SAR studies within the 2-aminobenzoxazole chemotype. Its improved properties are directly linked to specific structural features, such as the carboxyl group at the 4-position and the 1,2,4-oxadiazol-5-one group, providing a clear reference point for medicinal chemists developing next-generation ChemR23 inhibitors [1].

Application
Selection Property
Validation Focus
Human pDC ChemR23 signaling assays
Low-concentration receptor blockade context
ChemR23-mediated calcium flux and chemotaxis endpoints
Primate in vivo pharmacodynamic studies
Oral bioavailability and target engagement context
pDC internalization and pathway-response endpoints
2-aminobenzoxazole SAR benchmarking
Structural modification reference profile
1,2,4-oxadiazol-5-one and carboxyl-group SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ChemR23-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.